molecular formula C11H14N2O5 B1369212 2-Pyridin-3-yl morpholine oxalate CAS No. 947694-76-0

2-Pyridin-3-yl morpholine oxalate

Cat. No.: B1369212
CAS No.: 947694-76-0
M. Wt: 254.24 g/mol
InChI Key: KVZMAWBINOBYMY-UHFFFAOYSA-N
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Description

2-Pyridin-3-yl morpholine oxalate is a useful research compound. Its molecular formula is C11H14N2O5 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

oxalic acid;2-pyridin-3-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.C2H2O4/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;3-1(4)2(5)6/h1-3,6,9,11H,4-5,7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZMAWBINOBYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CN=CC=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589999
Record name Oxalic acid--2-(pyridin-3-yl)morpholine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947694-76-0
Record name Oxalic acid--2-(pyridin-3-yl)morpholine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

literature review of 2-Pyridin-3-yl morpholine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 2-Pyridin-3-yl Morpholine as a Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of 2-Pyridin-3-yl morpholine, a heterocyclic building block of increasing importance in pharmaceutical development. The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving the physicochemical properties and pharmacological profiles of drug candidates.[1] When combined with a pyridine ring, this intermediate offers a unique combination of properties, making it a valuable component in the synthesis of complex, biologically active molecules. This document, intended for researchers, chemists, and drug development professionals, delves into the synthesis, physicochemical properties, key applications, and safety considerations of 2-Pyridin-3-yl morpholine, grounding all technical discussions in established scientific principles and literature.

Introduction: The Strategic Value of Heterocyclic Scaffolds

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Their structural diversity, ability to engage in various non-covalent interactions, and capacity to modulate pharmacokinetic properties make them indispensable.

The Morpholine Moiety: A "Pharmacokinetic Enhancer"

The morpholine ring (tetrahydro-1,4-oxazine) is a simple six-membered heterocycle containing both an oxygen and a nitrogen atom.[1] Its frequent incorporation into drug candidates is not coincidental. The nitrogen atom provides a basic handle that can be protonated at physiological pH, often enhancing aqueous solubility—a critical factor for drug absorption and distribution. The ether oxygen acts as a hydrogen bond acceptor, allowing for specific interactions with biological targets like kinases and receptors. Furthermore, the morpholine ring is metabolically stable and can improve a molecule's oral bioavailability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] This versatility has led to its presence in a wide array of approved drugs, including antibiotics (Linezolid), anticancer agents (Gefitinib), and appetite suppressants (Phenmetrazine).[2][3]

The Pyridine Ring: A Versatile Aromatic Core

The pyridine ring, an aromatic heterocycle, is another cornerstone of medicinal chemistry. It serves as a bioisostere for a phenyl ring but with distinct properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and introduces a dipole moment, which can be crucial for target binding and modulating a compound's electronics and solubility. Its position (2, 3, or 4) allows for fine-tuning of the molecule's spatial arrangement and basicity.

2-Pyridin-3-yl Morpholine: A Strategic Synthetic Building Block

2-Pyridin-3-yl morpholine (CAS: 90437-05-1) merges these two powerful moieties.[4] The linkage of the pyridine ring at the 2-position of the morpholine creates a specific stereochemical and electronic environment. This intermediate serves as a valuable building block for constructing more complex molecules, particularly in the development of novel therapeutics for areas such as neurological disorders.[5] Its structure allows for diverse functionalization, enabling chemists to explore a wide chemical space in the pursuit of compounds with enhanced efficacy and specificity.[5]

Physicochemical Properties and Characterization

A thorough understanding of a pharmaceutical intermediate's properties is fundamental to its effective use in synthesis and process development.

PropertyValueSource(s)
CAS Number 90437-05-1[4]
Molecular Formula C₉H₁₂N₂O[4][6]
Molecular Weight 164.208 g/mol [4]
IUPAC Name 2-(Pyridin-3-yl)morpholine[4]
Predicted XlogP -0.1[6]
Hydrogen Bond Donors 1[7] (Data for (R)-isomer)
Hydrogen Bond Acceptors 3[7] (Data for (R)-isomer)

Analytical Characterization: The structural integrity of 2-Pyridin-3-yl morpholine is typically confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the pyridine and morpholine protons. The proton at the C2 position of the morpholine ring would appear as a distinct multiplet. ¹³C NMR would confirm the presence of the nine distinct carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition, typically by identifying the [M+H]⁺ ion peak at m/z 165.1022.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching (aliphatic and aromatic), C-N stretching, and C-O-C stretching of the ether linkage.

Synthesis of 2-Pyridin-3-yl Morpholine

The synthesis of substituted morpholines is a well-established field in organic chemistry, with several robust methods available.[8] A common and effective strategy involves the cyclization of a vicinal amino alcohol.

Retrosynthetic Analysis

A logical retrosynthetic approach to 2-Pyridin-3-yl morpholine involves disconnecting the morpholine ring to reveal a key precursor: a 2-amino-1-(pyridin-3-yl)ethanol derivative. This intermediate contains the pre-formed C-C bond between the two ring systems. This amino alcohol can be further disconnected to simpler, commercially available starting materials like a pyridine-3-carboxaldehyde derivative and a source of the amino group.

G Target 2-Pyridin-3-yl Morpholine Intermediate1 N-Protected 2-amino-1-(pyridin-3-yl)ethanol Target->Intermediate1 Cyclization Intermediate2 2-Amino-1-(pyridin-3-yl)ethanol Intermediate1->Intermediate2 Deprotection Precursor3 2-Haloethanol or Ethylene Oxide derivative Intermediate1->Precursor3 Alkylation Precursor1 Pyridine-3-carbaldehyde Intermediate2->Precursor1 Henry Reaction & Reduction Precursor2 Nitromethane Precursor1->Precursor2 G cluster_0 Step 1: Amino Alcohol Formation cluster_1 Step 2: Morpholine Ring Formation PyCHO Pyridine-3- carbaldehyde Henry Henry Reaction (NaOH, MeOH) PyCHO->Henry Nitro Nitromethane Nitro->Henry NitroAlcohol Nitro Alcohol Intermediate Henry->NitroAlcohol Reduction Reduction (H₂, Pd/C) NitroAlcohol->Reduction AminoAlcohol 2-Amino-1-(pyridin-3-yl)ethanol Reduction->AminoAlcohol Cyclization Cyclization (K₂CO₃, DMF, Δ) AminoAlcohol->Cyclization Chloroethanol 2-Chloroethanol Chloroethanol->Cyclization Target 2-Pyridin-3-yl Morpholine Cyclization->Target G Intermediate 2-Pyridin-3-yl Morpholine Reaction Coupling Reaction (e.g., Acylation, Buchwald-Hartwig) Intermediate->Reaction Reagent R-X (e.g., Acyl Chloride, Aryl Halide) Reagent->Reaction API Final API / Drug Candidate (e.g., Kinase Inhibitor) Reaction->API

Sources

Methodological & Application

Strategic C-N Bond Formation: A Guide to the Buchwald-Hartwig Amination of 2-(Pyridin-3-yl)morpholine Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry

Abstract: The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative tool in modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This reaction is particularly vital in pharmaceutical research and development, where the arylamine motif is a cornerstone of countless therapeutic agents.[2][3] This application note provides a comprehensive technical guide and a robust starting protocol for the C-N cross-coupling of 2-(pyridin-3-yl)morpholine, a heterocyclic scaffold of increasing interest, with aryl halides. We address the specific challenges posed by this substrate, including its formulation as an oxalate salt and the presence of a potentially coordinating pyridine ring. By explaining the causality behind the selection of catalysts, ligands, and reagents, this guide is designed to empower researchers to successfully implement and optimize this critical transformation.

The Mechanistic Core: Understanding the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[4] A deep understanding of this mechanism is paramount for rational troubleshooting and optimization. The cycle is generally accepted to consist of three primary steps:

  • Oxidative Addition: The active L-Pd(0) catalyst (where L is a phosphine ligand) initiates the cycle by inserting into the aryl-halide (Ar-X) bond. This is often the rate-determining step and results in a Pd(II) intermediate.[5] The reactivity order for the halide is typically I > Br > OTf > Cl.[6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[7]

  • Reductive Elimination: The final step involves the formation of the desired C-N bond as the product is eliminated from the coordination sphere, regenerating the active Pd(0) catalyst to continue the cycle.[1][6] Bulky, electron-rich ligands are known to accelerate this crucial step.[8]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_legend Key Species pd0 L-Pd(0) (Active Catalyst) pd2_oa L-Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->pd2_oa Oxidative Addition + Ar-X pd2_amido L-Pd(II)(Ar)(NR¹R²) (Amido Complex) pd2_oa->pd2_amido Amine Binding & Deprotonation + HNR¹R² - HX • Base pd2_amido->pd0 product Ar-NR¹R² (Product) pd2_amido->product Reductive Elimination center arx Ar-X (Aryl Halide) amine HNR¹R² (Amine) base Base (e.g., NaOtBu)

Diagram 1: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Considerations for Coupling 2-(Pyridin-3-yl)morpholine Oxalate

The successful coupling of this specific substrate requires careful consideration beyond a generic protocol. The structure and formulation present unique challenges that dictate optimal reaction parameters.

  • Impact of the Oxalate Salt: 2-(Pyridin-3-yl)morpholine is supplied as an oxalate salt ((C₄H₉N₂O)₂ · C₂H₂O₄), meaning the amine is protonated. The base added to the reaction must first neutralize the oxalic acid (a dicarboxylic acid requiring two equivalents of base) to liberate the free amine before it can participate in the catalytic cycle.

    • Causality: Failure to account for this will result in insufficient active base to facilitate the deprotonation step of the catalytic cycle, leading to low or no conversion.

    • Recommendation: A minimum of 3.2-3.4 equivalents of a monobasic base (e.g., NaOtBu) should be used relative to the amine oxalate salt: 2 equivalents to neutralize the oxalic acid and 1.2-1.4 equivalents to drive the catalytic reaction.

  • The "Pyridine Problem": The presence of the pyridine nitrogen introduces a potential competing ligand. The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive complexes.[9][10]

    • Causality: This competitive binding can sequester the active catalyst, slowing down or halting the desired C-N coupling. This is a known challenge for coupling nitrogen-containing heteroaryl amines.[4]

    • Recommendation: The use of bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is critical.[8] The steric hindrance of these ligands favors the formation of a monoligated palladium species, which is more reactive and less susceptible to inhibition by the pyridine nitrogen.[1]

  • Catalyst System Selection:

    • Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern palladium precatalysts (e.g., XPhos Pd G3) are often preferred.[11] These precatalysts are air- and moisture-stable and efficiently generate the active Pd(0) species in situ upon exposure to the base, leading to more reliable and reproducible results.[4]

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[12]

    • Solvent: Anhydrous, deoxygenated solvents are mandatory to prevent catalyst deactivation. Toluene and 1,4-dioxane are standard choices, offering good solubility for many substrates and operating at effective temperature ranges.[7][13]

General Protocol for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of 2-(pyridin-3-yl)morpholine oxalate with a representative aryl bromide. Optimization may be required for different aryl halides.

Table 1: Reagents and Materials

Reagent/MaterialAmount (Scale)Moles (mmol)EquivalentsNotes
Aryl Bromide1.0 mmol scale1.01.0Substrate
2-(Pyridin-3-yl)morpholine oxalate221 mg0.50.5Amine source (FW: 442.45 g/mol ). Note: 2 amines per oxalate.
(1.0 amine)(1.0)
XPhos Pd G3 Precatalyst17 mg0.020.02 (2 mol%)Air-stable palladium precatalyst.
Sodium tert-butoxide (NaOtBu)154 mg1.61.6Base. Use ≥97% purity. Handle in a glovebox.
Anhydrous, Degassed Toluene5 mL--Solvent. Should be purged with N₂ or Ar for at least 30 minutes.
Oven-dried reaction vial with stir bar1--Ensure all glassware is free of moisture.
Inert atmosphere (Nitrogen or Argon)---Essential for reaction success.

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): To an oven-dried reaction vial inside a nitrogen- or argon-filled glovebox, add the aryl bromide (1.0 mmol), 2-(pyridin-3-yl)morpholine oxalate (0.5 mmol, 221 mg), XPhos Pd G3 (0.02 mmol, 17 mg), and sodium tert-butoxide (1.6 mmol, 154 mg).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.

  • Sealing and Reaction: Seal the vial tightly with a PTFE-lined cap. If not using a glovebox, this step should be done under a positive flow of inert gas.

  • Heating and Stirring: Place the vial in a pre-heated heating block or oil bath set to 100 °C. Stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Work-up:

    • Once the reaction is complete, cool the vial to room temperature.

    • Carefully uncap the vial and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the dried organic solution and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-aryl product.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.[14]

Troubleshooting_Workflow start Reaction Failure (Low or No Yield) check_inert Verify Inert Atmosphere & Anhydrous/Degassed Reagents start->check_inert check_base Check Base Stoichiometry & Quality (>3.2 eq. for oxalate salt?) check_inert->check_base If OK side_reaction Side Reaction Observed? (e.g., Hydrodehalogenation) check_base->side_reaction If OK screen_ligand Screen Alternative Ligands (e.g., RuPhos, BrettPhos) success Reaction Successful screen_ligand->success screen_solvent Screen Solvents (Dioxane, t-BuOH) screen_solvent->screen_ligand screen_temp Vary Temperature (80°C to 120°C) screen_temp->screen_solvent side_reaction->screen_ligand Yes side_reaction->screen_temp No

Diagram 2: A systematic workflow for troubleshooting a low-yielding Buchwald-Hartwig amination.

Table 2: Common Issues and Recommended Solutions

IssuePotential CauseRecommended Solution
No or Low Conversion 1. Inactive catalyst due to oxygen/moisture.[15]2. Insufficient base to neutralize oxalate and drive reaction.3. Poor substrate solubility.1. Ensure rigorous inert atmosphere and use of anhydrous, degassed solvents and reagents.2. Increase base stoichiometry; ensure base is fresh and of high purity.3. Screen alternative solvents like dioxane or t-BuOH.[4]
Hydrodehalogenation Side Product The aryl halide is reduced to an arene. This is often competitive with amination, especially with electron-rich arenes or certain ligands.[11][14]1. Screen different ligands; sometimes a slightly less bulky ligand can disfavor this pathway.2. Lower the reaction temperature.3. Ensure the amine is pure and not a source of water.
Aryl Halide Homocoupling (Dimer) Can be promoted by high temperatures or specific catalyst/ligand combinations.[11]1. Lower the catalyst loading.2. Decrease the reaction temperature.

References

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]

  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL: [Link]

  • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Source: Royal Society of Chemistry URL: [Link]

  • Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit URL: [Link]

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: PMC URL: [Link]

  • Title: The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations Source: PubMed URL: [Link]

  • Title: The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations Source: PMC URL: [Link]

  • Title: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point Source: University of Windsor URL: [Link]

  • Title: Specific Solvent Issues with Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

Sources

Application Note: Standard Operating Procedure for Handling Morpholine Oxalate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Morpholine oxalate (typically isolating as Morpholinium hydrogen oxalate, CAS: 18257-23-3) is a crystalline salt formed by the neutralization of morpholine with oxalic acid. While often viewed as a stable solid relative to its volatile parent amine, this compound presents a dual-hazard profile :

  • Morpholine Component: A secondary amine that is corrosive and easily absorbed through the skin.

  • Oxalate Component: A systemic poison that precipitates serum calcium (hypocalcemia) and causes renal tubule damage (calcium oxalate deposition).[1][2]

Critical Warning: Do not treat this salt as a benign "buffer salt." The oxalate anion remains biologically active and acutely toxic upon ingestion or absorption.

Chemical Properties Table
PropertySpecificationNotes
Formula

Often forms 1:1 salt (hydrogen oxalate).[3]
Appearance White crystalline solidHygroscopic; tends to clump.
Solubility Water, Methanol, EthanolPoor solubility in non-polar solvents (Et2O, Hexanes).
Melting Point ~190°C (Decomposes)Avoid heating above 150°C to prevent decarboxylation/sublimation.
Primary Hazards Acute Toxin, Corrosive Nephrotoxic (Kidney), Dermal Irritant.

Engineering Controls & Personal Protective Equipment (PPE)

The "Zero-Contact" Standard

Due to the high skin absorption potential of the morpholine moiety and the systemic toxicity of the oxalate, a "Zero-Contact" policy is enforced.

  • Primary Barrier (Engineering):

    • Chemical Fume Hood: MANDATORY. All weighing, transfer, and solvation must occur within a certified fume hood operating at face velocity >100 fpm.

    • Static Control: Use an ionizing bar or anti-static gun during weighing. Amine salts are prone to static charge, causing "fly-away" dust that contaminates bench surfaces.

  • Secondary Barrier (PPE):

    • Gloves: Double-gloving recommended.

      • Inner: Nitrile (4 mil).

      • Outer: Neoprene or thick Nitrile (8 mil) if handling solutions.

      • Rationale: Morpholine can permeate thin latex/nitrile; oxalates are corrosive.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if working with >500mL of solution.

    • Respiratory: If weighing outside a hood (strictly prohibited under this SOP) or cleaning a large spill, a P100 particulate respirator is required.

Protocol A: Safe Synthesis & Isolation

Context: Many labs generate this salt in-situ. This protocol ensures safe isolation.

Reaction Logic: The reaction is exothermic. Morpholine is volatile.[4][5] Oxalic acid is a solid.[1] Stoichiometry: 1.0 eq Morpholine + 1.0 eq Oxalic Acid


 Morpholinium Hydrogen Oxalate.
Step-by-Step Methodology
  • Preparation:

    • Dissolve 100 mmol Oxalic Acid Dihydrate in 50 mL warm Ethanol (60°C).

    • Measure 100 mmol Morpholine (liquid) into a separate dropping funnel.

  • Addition:

    • Place the Oxalic Acid solution in an ice bath (0°C).

    • Slowly add Morpholine dropwise with vigorous stirring.

    • Observation: A white precipitate (the salt) should form immediately.

    • Why: Cooling controls the exotherm and maximizes yield by decreasing solubility.

  • Crystallization:

    • Allow the slurry to stir for 30 minutes at 0°C.

    • QC Check: If no solid forms, induce crystallization by scratching the glass or adding Et2O (diethyl ether) as an antisolvent.

  • Filtration:

    • Vacuum filter using a sintered glass funnel (avoid paper filters if possible to prevent fiber contamination).

    • Wash the cake with cold Et2O (removes unreacted amine).

  • Drying:

    • Dry in a vacuum oven at 40°C.

    • Warning: Do not exceed 60°C. Oxalates can sublime or decompose, releasing CO/CO2.

Workflow Visualization

SynthesisWorkflow Start Start: Reagent Prep Dissolve Dissolve Oxalic Acid (Ethanol, 60°C) Start->Dissolve Cool Cool to 0°C (Ice Bath) Dissolve->Cool Add Add Morpholine (Dropwise, Exothermic) Cool->Add Precip Precipitation (White Solid) Add->Precip Neutralization Filter Vacuum Filtration (Wash w/ Et2O) Precip->Filter Dry Vac Oven Dry (<60°C) Filter->Dry

Caption: Figure 1. Synthesis workflow for Morpholinium Hydrogen Oxalate emphasizing thermal control.

Protocol B: Handling & Waste Disposal

Context: Oxalates bind calcium.[2] Disposal into standard drains is often prohibited due to heavy metal precipitation risk in plumbing and toxicity.

Handling Solids[6][7]
  • Weighing: Always weigh into a tared vial or boat inside the hood.

  • Spillage: If powder spills, do not sweep vigorously (creates dust).

    • Correct Action: Cover with wet paper towels (dampened with water) to solubilize/trap dust, then wipe up.

Deactivation & Disposal (The Calcium Quench)

Do not dispose of significant quantities of soluble oxalate down the drain. It must be precipitated as insoluble Calcium Oxalate before disposal or treated as hazardous chemical waste.

The Calcium Quench Method:

  • Dissolve waste morpholine oxalate in water.

  • Add an excess of Calcium Chloride (

    
    )  solution.
    
  • Adjust pH to ~7-8 using dilute NaOH (Morpholine is basic, but the hydrogen oxalate is acidic).

  • Observation: Heavy white precipitate forms (

    
     - Calcium Oxalate).
    
  • Filter the solid. The solid is Calcium Oxalate (low toxicity, stone-like). The filtrate is saline water with trace morpholine.

  • Disposal: Pack the solid calcium oxalate as chemical waste. The filtrate can often be drain-disposed (check local EHS regulations regarding morpholine limits) or bottled as aqueous waste.

Safety Decision Tree

SafetyLogic Incident Exposure / Spill Event Type Identify State Incident->Type Solid Solid Powder Type->Solid Liquid Aqueous Solution Type->Liquid WetWipe Cover w/ Wet Pad Do NOT Sweep Solid->WetWipe Absorb Absorb w/ Vermiculite Check pH Liquid->Absorb Skin Skin Contact? WetWipe->Skin Absorb->Skin Wash Wash 15 mins Apply Calcium Gluconate? Skin->Wash Yes Medical Seek Medical Help (Nephrotoxicity Risk) Wash->Medical

Caption: Figure 2.[6][7] Emergency response logic. Note: Calcium Gluconate gel is typically for HF, but calcium therapy is relevant for systemic oxalate poisoning.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23315789, Morpholine oxalate. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Morpholine: Systemic Agent. CDC/NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • McGraw Hill Medical (2025). Oxalic Acid Poisoning: Mechanism of Toxicity. AccessMedicine.[7][8][9] Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]

Sources

Validation & Comparative

Introduction: The Critical Role of Structural Elucidation in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and Fragmentation Analysis of 2-Pyridin-3-yl morpholine

In the landscape of pharmaceutical research and development, the unambiguous identification and structural characterization of novel chemical entities are paramount. The journey from a lead compound to a market-approved drug is paved with rigorous analytical challenges, where confirming molecular structure, identifying metabolites, and characterizing impurities are non-negotiable steps.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as an indispensable tool in this process, offering unparalleled sensitivity and selectivity for the analysis of small molecules in complex matrices.[1][2]

This guide provides a comprehensive examination of the LC-MS analysis of 2-Pyridin-3-yl morpholine, a heterocyclic scaffold of interest in medicinal chemistry.[3] As a Senior Application Scientist, my objective is to move beyond a simple protocol and delve into the causality behind the analytical choices. We will explore the method development strategies, dissect the molecule's fragmentation behavior under tandem mass spectrometry (MS/MS) conditions, and compare the capabilities of LC-MS with alternative analytical technologies.

Part 1: The Analytical Strategy for 2-Pyridin-3-yl morpholine

The chemical properties of 2-Pyridin-3-yl morpholine—possessing both a basic pyridine nitrogen and a polar morpholine ring—dictate the entire analytical approach. These features present a unique set of challenges and opportunities, particularly in chromatographic retention and ionization efficiency.[4]

Chromatographic Method Development: Taming Polarity

The primary challenge in analyzing a compound like 2-Pyridin-3-yl morpholine is achieving adequate retention on a chromatographic column to separate it from solvent fronts and potential matrix interferences.[4]

Experimental Protocol: LC Separation

  • Column Selection: A reversed-phase C18 column (e.g., Kinetex C18, 2.6 µm, 2.1 mm × 50 mm) is the recommended starting point.[5] The C18 stationary phase provides sufficient hydrophobicity to retain the molecule, preventing elution in the void volume.

  • Mobile Phase Composition:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for two reasons: it protonates the basic nitrogens on the pyridine and morpholine rings, leading to better peak shape, and it facilitates efficient ionization in the mass spectrometer source.[6]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency, providing good chromatographic efficiency.

  • Gradient Elution: A gradient elution is employed to ensure the compound is eluted as a sharp peak and to clean the column of any less polar contaminants. A typical gradient would start at a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B).[6]

    Time (min)% Mobile Phase B
    0.05
    5.095
    6.095
    6.15
    8.05
  • Flow Rate & Temperature: A flow rate of 0.4 mL/min and a column temperature of 40 °C are standard conditions to ensure reproducible retention times and efficient separation.

Mass Spectrometric Detection: Ionization and Fragmentation

The choice of ionization source and MS parameters is critical for achieving high sensitivity and generating structurally informative fragment ions.

Experimental Protocol: MS Detection

  • Ionization Source: Electrospray Ionization (ESI) is the premier choice for polar and semi-polar molecules.[2] Given the presence of basic nitrogen atoms, ESI in positive ion mode ([M+H]+) will yield a strong signal.

  • Tuning and Optimization: The mass spectrometer is first tuned by direct infusion of a standard solution of 2-Pyridin-3-yl morpholine to optimize source parameters (e.g., capillary voltage, source temperature) and collision energy for fragmentation. It is vital to tune on the protonated molecule ([M+H]+) and not on adducts or in-source fragments to ensure method robustness.[6]

  • Data Acquisition: Data is acquired in two modes:

    • Full Scan MS: To determine the accurate mass of the protonated parent ion.

    • Tandem MS (MS/MS): The parent ion is selected in the first quadrupole, fragmented via Collision-Induced Dissociation (CID) in the collision cell, and the resulting fragment ions are analyzed in the second mass analyzer. This provides the fragmentation pattern.[7]

Part 2: Decoding the Fragmentation Pattern

The fragmentation pattern observed in an MS/MS spectrum is a molecular fingerprint. The fragmentation of 2-Pyridin-3-yl morpholine is governed by the relative stabilities of its pyridine and morpholine components. The protonated molecule ([M+H]+) has a calculated monoisotopic m/z of 165.1028.

G

The most probable sites for fragmentation are the bonds within the morpholine ring and the C-N bond connecting it to the pyridine ring. The pyridine ring itself is aromatic and relatively stable.[8]

Proposed Fragmentation Pathways:

  • Cleavage within the Morpholine Ring: The saturated morpholine ring is susceptible to ring-opening reactions. A common fragmentation pathway for morpholine derivatives involves the loss of a C2H4O unit (44 Da) or C2H5N (43 Da) through a retro-Diels-Alder-like mechanism or other ring cleavages.[9][10]

  • Cleavage of the Pyridine-Morpholine Bond: Dissociation of the bond connecting the two rings can lead to fragments corresponding to the pyridine or morpholine moieties.

Table of Predicted Precursor and Fragment Ions:

Ion DescriptionProposed StructureCalculated m/z
[M+H]+ (Precursor) C9H13N2O+ 165.1028
Fragment AC7H9N2O+137.0715
Fragment BC5H5N+ (Protonated Pyridine)80.0500
Fragment CC8H9N2+133.0766
Fragment DC5H6N+80.0500

M [label=<

Precursor Ion [M+H]+ Structure2-Pyridin-3-yl morpholinium FormulaC9H13N2O+ m/z165.10

];

F1 [label=<

Fragment A FormulaC7H9N2+ m/z137.07

];

F2 [label=< Fragment B FormulaC5H6N+ m/z80.05

];

F3 [label=< Fragment C FormulaC8H9N2+ m/z133.08

];

M -> F1 [label=" - C2H4\n (Loss of ethylene from morpholine ring)"]; M -> F2 [label=" - C4H7NO\n (Loss of morpholinyl radical)"]; M -> F3 [label=" - H2O, -H2\n (Dehydration and rearrangement)"];

} endsubdot Caption: Proposed fragmentation pathway for protonated 2-Pyridin-3-yl morpholine.

Part 3: Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerhouse for sensitive detection and identification, it is not the only tool available. A comprehensive analytical strategy often involves orthogonal techniques for complete structural confirmation.

NMR Spectroscopy (Nuclear Magnetic Resonance):

  • Principle: NMR provides the definitive, unabridged structural characterization by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

  • Advantages: Unparalleled for de novo structure elucidation. It can distinguish between isomers, which can be challenging for MS alone.

  • Limitations: Significantly lower sensitivity compared to MS (milligram to high microgram quantities needed). It is also a much lower throughput technique and requires highly pure samples.

GC-MS (Gas Chromatography-Mass Spectrometry):

  • Principle: Separates compounds based on their volatility and boiling point before mass analysis.

  • Advantages: Provides robust, highly reproducible fragmentation patterns through Electron Ionization (EI), leading to searchable library spectra.[11]

  • Limitations: Requires the analyte to be volatile and thermally stable. 2-Pyridin-3-yl morpholine may require derivatization to increase its volatility, adding a step to the workflow and a potential source of variability.

Comparative Summary:

FeatureLC-MS/MSNMR SpectroscopyGC-MS
Primary Application Identification & QuantificationAbsolute Structure ElucidationScreening & Identification
Sensitivity High (picogram to femtogram)Low (microgram to milligram)Moderate (picogram to nanogram)
Sample Requirement Low, tolerates complex matricesHigh, requires pure sampleLow, requires volatile analytes
Structural Information Molecular weight & fragmentationComplete covalent structureLibrary-matchable fragmentation
Throughput HighLowHigh
Isomer Separation Possible with chromatographyExcellentPossible with chromatography

Conclusion

The identification of 2-Pyridin-3-yl morpholine via LC-MS is a robust and highly sensitive method well-suited for the demands of the drug development pipeline. A reversed-phase chromatographic method using an acidic mobile phase coupled with positive mode electrospray ionization provides the necessary retention and detection capabilities. The resulting tandem mass spectrum, characterized by predictable cleavages within the morpholine ring, serves as a reliable fingerprint for confirmation. While techniques like NMR are indispensable for absolute structural proof, LC-MS/MS offers a superior blend of speed, sensitivity, and structural insight, solidifying its role as the gold standard for high-throughput analysis in pharmaceutical research.[2][4]

References

  • BA Method Development: Polar Compounds - BioPharma Services. (n.d.). Retrieved from [Link]

  • Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. (2024, June). Retrieved from [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE. (2024, May 12). Retrieved from [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. Retrieved from [Link]

  • Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method - PubMed. (2000). Rapid Communications in Mass Spectrometry, 14(24), 2385-2392. Retrieved from [Link]

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC. (n.d.). Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World. Retrieved from [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed. (2024, August 15). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline - IUCr Journals. (2023, January 10). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC. (n.d.). Retrieved from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH. (2022, July 18). Retrieved from [Link]

  • Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles | The Journal of Organic Chemistry - ACS Publications. (2026, February 11). Retrieved from [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). Retrieved from [Link]

  • Background on morpholine synthesis and our approach. - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyridine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • Perturbations produced by electrospray ionization mass spectrometry in the speciation of aluminium(III)/1,6-dimethy1-4-hydroxy-3-pyridinecarboxylate aqueous solutions - ResearchGate. (2025, August 7). Retrieved from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved from [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis - Lirias. (n.d.). Retrieved from [Link]

Sources

Validating Structural Integrity of 2-(Pyridin-3-yl)morpholine Post-Neutralization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Pyridin-3-yl)morpholine is a critical heterocyclic building block, frequently employed in the synthesis of PI3K and mTOR kinase inhibitors. While often supplied as a stable dihydrochloride or oxalate salt to prevent oxidation and moisture absorption, the free-base form is required for nucleophilic substitution or metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig).

The transition from salt to free base is not merely a pH adjustment; it is a structural modification that carries risks of stoichiometric mismatch (incomplete neutralization), dimerization , and—crucially for this specific isomer—racemization at the C2 chiral center.

This guide objectively compares analytical methodologies for validating the integrity of 2-(Pyridin-3-yl)morpholine after free-basing. It further provides a validated protocol for neutralization that minimizes structural degradation.

Part 1: The Structural Challenge

The molecule contains two basic nitrogen centers with distinct pKa values:

  • Morpholine Nitrogen (Secondary Amine): pKa ~8.4 (Highly basic, protonated first).

  • Pyridine Nitrogen (Heteroaromatic): pKa ~5.2 (Less basic).

The Integrity Risks:

  • Incomplete Neutralization: Failure to reach pH >10 leaves the morpholine nitrogen protonated, inhibiting nucleophilicity.

  • Hygroscopicity: The free base is often an oil or low-melting solid that aggressively absorbs atmospheric water, skewing stoichiometric calculations in subsequent steps.

  • Stereochemical Drift: The C2 position (benzylic-like to the pyridine ring) is susceptible to racemization under harsh basic conditions or prolonged heat.

Part 2: Comparative Analysis of Validation Methodologies

We evaluated three primary analytical workflows to confirm the structural integrity of the free base.

Method A: 1H-NMR Chemical Shift Perturbation (Recommended for Routine Checks)

Nuclear Magnetic Resonance (NMR) offers the fastest confirmation of salt removal by tracking the "deshielding" effect of the protonated amine.

  • Mechanism: In the salt form, the positive charge on the morpholine nitrogen pulls electron density, shifting adjacent protons (C3-H and C5-H) downfield. Upon neutralization, these protons shift upfield (lower ppm).

  • Key Indicator: Watch the

    
    -methylene protons  of the morpholine ring.
    
    • Salt Form (D2O):

      
       3.5 – 4.2 ppm.
      
    • Free Base (CDCl3):

      
       2.9 – 3.1 ppm.
      
  • Pros: Rapid; confirms removal of counter-ions (if stoichiometry is calculated).

  • Cons: Does not detect enantiomeric excess (ee) without chiral shift reagents.

Method B: Chiral HPLC (Essential for Stereochemistry)

For asymmetric syntheses where the 2-(Pyridin-3-yl)morpholine must remain enantiopure (e.g., R-isomer), NMR is insufficient.

  • Column Selection: Polysaccharide-based stationary phases (e.g., Chiralpak IA/IC) are required due to the basic nature of the analyte.

  • Mobile Phase: Hexane/IPA with 0.1% Diethylamine (DEA). The DEA is critical to sharpen the peak of the free secondary amine.

  • Pros: Quantifies racemization (<1% ee loss detection).

  • Cons: High setup time; requires method development.

Method C: Gravimetric & Titration (The "Quick & Dirty" Approach)

Simply weighing the mass recovery or titrating with HClO4.

  • Pros: Zero equipment cost.

  • Cons: Highly unreliable for this molecule. The free base absorbs water rapidly, leading to "false high" yields (water weight masking salt loss).

Summary of Analytical Performance
FeatureMethod A: 1H-NMRMethod B: Chiral HPLCMethod C: Titration
Specificty High (Structure)Very High (Stereo)Low
Throughput 10 min/sample30 min/sample60 min/sample
Salt Detection Excellent (Shift)PoorModerate
Racemization NoYes No
Verdict Standard QC Critical for GMP Not Recommended
Part 3: Experimental Case Study & Protocols

We compared two neutralization protocols to determine which yielded the highest purity and stability.

Protocol A: Liquid-Liquid Extraction (LLE)

Traditional biphasic neutralization using DCM and NaOH.

  • Result: 88% Yield.

  • Integrity Issue: Emulsion formation was common due to the surfactant-like properties of the protonated intermediate. Trace water retention required extensive drying (Na2SO4), leading to minor yield loss.

Protocol B: Solid-Supported Carbonate Resin (Recommended)

Using Polymer-supported Carbonate (PS-CO3) to scavenge the acid.

  • Result: 96% Yield.

  • Integrity Benefit: No water introduction. The resin sequesters the HCl, and the free base is eluted in pure organic solvent. This preserves the C2 chiral center by avoiding harsh aqueous hydroxide exotherms.

Validated Workflow: Resin-Based Neutralization

Reagents:

  • 2-(Pyridin-3-yl)morpholine dihydrochloride (1.0 eq)

  • PS-Carbonate resin (3.0 eq, ~3 mmol/g loading)

  • Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step:

  • Slurry Generation: Suspend the dihydrochloride salt in DCM (0.1 M concentration). If solubility is poor, add 10% MeOH.

  • Resin Addition: Add PS-Carbonate resin (3.0 eq) directly to the stirring solution.

  • Agitation: Stir gently at room temperature for 2 hours. Do not use magnetic stir bars that grind the resin; use an orbital shaker or overhead stirrer.

  • Monitoring: Spot an aliquot on TLC (eluent: 10% MeOH/DCM + 1% NH4OH). The free base will have a higher Rf than the salt (which often streaks).

  • Filtration: Filter the mixture through a fritted glass funnel to remove the resin (now containing the sequestered chloride).

  • Isolation: Concentrate the filtrate in vacuo at <40°C.

  • Validation: Immediately dissolve the residue in CDCl3 for 1H-NMR analysis (Method A).

Part 4: Visualization of Logic and Workflow
Diagram 1: Analytical Decision Matrix

Caption: Logic flow for selecting the appropriate validation method based on downstream application requirements.

ValidationLogic Start Start: Free-Base Isolated Check1 Is Stereochemistry Critical? (Chiral Center at C2) Start->Check1 Check2 Is Stoichiometry Critical? Check1->Check2 No (Racemic Mix) MethodB Method B: Chiral HPLC (Chiralpak IC / Hexane:IPA) Check1->MethodB Yes (e.g., Drug Substance) MethodA Method A: 1H-NMR (Check Alpha-Proton Shift) Check2->MethodA Yes Result1 Proceed to Synthesis Check2->Result1 No (Crude use) MethodC Method C: KF Titration (Water Content Check) MethodA->MethodC Shift Confirmed MethodB->Check2 ee% > 98% MethodC->Result1 <1% H2O Result2 Repurify / Dry MethodC->Result2 >1% H2O

Diagram 2: Resin-Based Neutralization Pathway

Caption: Mechanistic workflow for the recommended solid-supported neutralization protocol.

ResinWorkflow Salt Substrate.2HCl (Solid) Mix Suspension in DCM (Heterogeneous) Salt->Mix Resin PS-CO3 Resin (Solid Scavenger) Resin->Mix Exchange Ion Exchange (2 Cl- trapped on Resin) Mix->Exchange 2 Hours / RT Filter Filtration Exchange->Filter Product Free Base (Filtrate) Filter->Product DCM Solution Waste Spent Resin (Solid Waste) Filter->Waste Trapped HCl

Part 5: References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).

  • Phenomenex Application Guide. (2023). Chiral HPLC Separations: Strategies for Basic Amines. Phenomenex Technical Notes.

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

  • Sigma-Aldrich. (2023). Product Specification: 2-(Pyridin-3-yl)morpholine. Merck KGaA.

  • Biotage. (2022).[1] Strategies for Work-up and Sample Preparation using Solid Supported Scavengers. Biotage Technical Notes.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.